molecular formula C7H9ClN2O4 B6244972 2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride CAS No. 2408963-30-2

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride

Cat. No.: B6244972
CAS No.: 2408963-30-2
M. Wt: 220.61 g/mol
InChI Key: MCYKDOICNZJYJX-UHFFFAOYSA-N
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Description

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H8N2O4·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride typically involves the reaction of imidazole derivatives with appropriate carboxylating agents. One common method includes the esterification of imidazole with methoxycarbonyl chloride, followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent acidification processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-acetic acid: Another imidazole derivative with similar structural features but different functional groups.

    4-(methoxycarbonyl)imidazole: Lacks the acetic acid moiety but shares the methoxycarbonyl group.

    Imidazole-1-acetic acid: Similar structure but with the acetic acid group attached to a different nitrogen atom.

Uniqueness

2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride is unique due to the presence of both methoxycarbonyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2408963-30-2

Molecular Formula

C7H9ClN2O4

Molecular Weight

220.61 g/mol

IUPAC Name

2-(4-methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H8N2O4.ClH/c1-13-7(12)5-2-9(4-8-5)3-6(10)11;/h2,4H,3H2,1H3,(H,10,11);1H

InChI Key

MCYKDOICNZJYJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)CC(=O)O.Cl

Purity

95

Origin of Product

United States

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